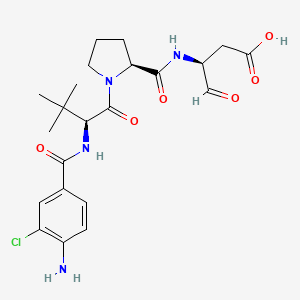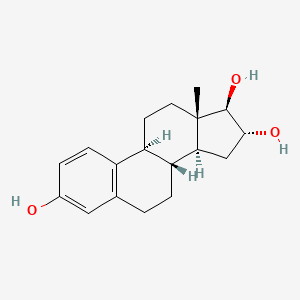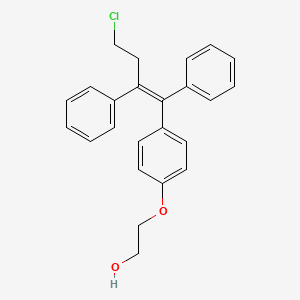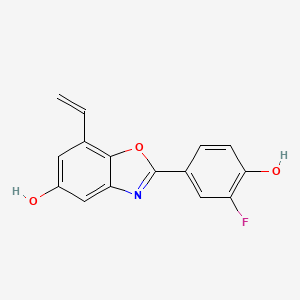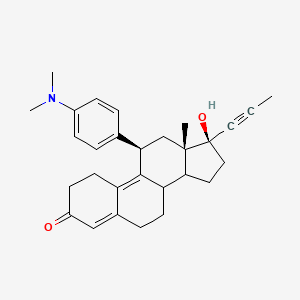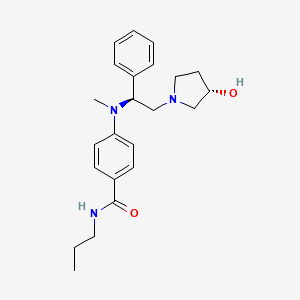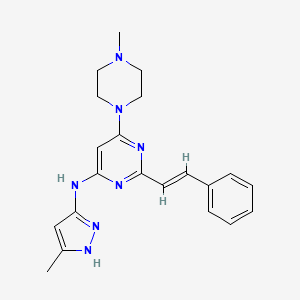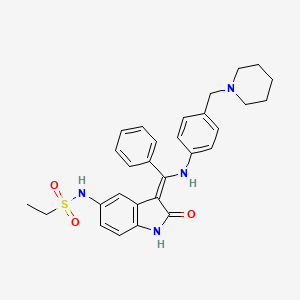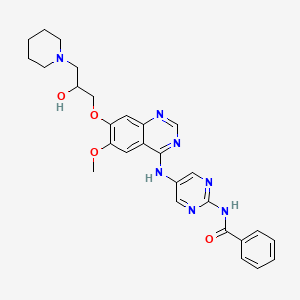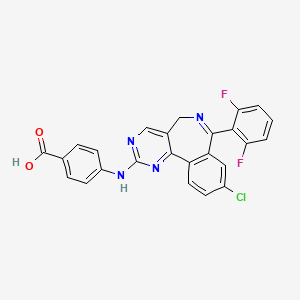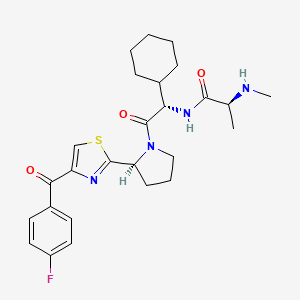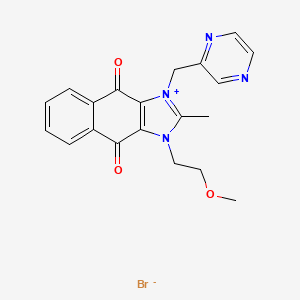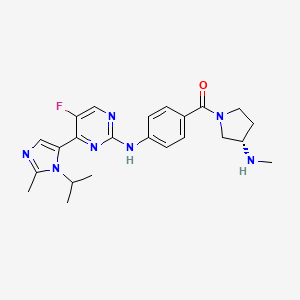
AZD-5597
Übersicht
Beschreibung
AZD5597 ist eine potente Imidazolpyrimidin-Amidverbindung, die als Zyklinkinase-Inhibitor entwickelt wurde. Es zeigte signifikante antiproliferative Wirkungen gegen verschiedene Krebszelllinien, was es zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AZD5597 beinhaltet die Herstellung von Imidazolpyrimidinamiden. Der Prozess umfasst die Optimierung der inhibitorischen Wirksamkeit gegen mehrere Zyklinkinase (1, 2 und 9). Der Syntheseweg beinhaltet typischerweise die Reaktion von 5-Fluor-4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amin mit (S)-4-(3-(Methylamino)pyrrolidin-1-yl)methanon unter bestimmten Bedingungen, um die gewünschte Verbindung zu erhalten .
Industrielle Produktionsmethoden
Für die industrielle Produktion wird die Verbindung in großen Mengen unter Verwendung optimierter Reaktionsbedingungen synthetisiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung geeigneter Lösungsmittel und Reagenzien, gefolgt von Reinigungsschritten, um das Endprodukt zu isolieren .
Wissenschaftliche Forschungsanwendungen
AZD5597 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying cyclin-dependent kinase inhibition and structure-activity relationships.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer due to its potent anti-proliferative effects.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Wirkmechanismus
Target of Action
AZD-5597 primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are serine-threonine protein kinases that play crucial roles in cell cycle regulation, transcription, mRNA processing, and nerve cell differentiation .
Mode of Action
This compound acts as an inhibitor of CDKs, specifically CDK1 and CDK2, with an IC50 value of 2 nM . By inhibiting these kinases, this compound interferes with the normal cell cycle, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle pathway . By inhibiting CDKs, this compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. This can result in the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
These properties suggest that this compound may have good bioavailability and could be suitable for intravenous dosing .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . In vitro, this compound has shown potent anti-proliferative effects against a range of cancer cell lines . In vivo, it has been reported to reduce tumor volume in a colon adenocarcinoma mouse model .
Biochemische Analyse
Biochemical Properties
AZD-5597 interacts with Cdk1 and Cdk2, which are key enzymes involved in cell cycle regulation . By inhibiting these enzymes, this compound can disrupt the normal cell cycle and prevent the proliferation of cancer cells .
Cellular Effects
In cellular processes, this compound has been shown to inhibit the proliferation of LoVo cells, a human colon adenocarcinoma cell line, with an IC50 of 0.039 µM . This suggests that this compound can effectively influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to Cdk1 and Cdk2, inhibiting their activity and thereby disrupting the cell cycle . This inhibition can lead to changes in gene expression and ultimately prevent the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in vivo studies have shown that this compound (at a dosage of 15 mg/kg) can reduce tumor volume in an SW620 colon adenocarcinoma mouse xenograft model .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages. At a dosage of 15 mg/kg, this compound was found to significantly reduce tumor volume in an SW620 colon adenocarcinoma mouse xenograft model .
Metabolic Pathways
As an inhibitor of Cdk1 and Cdk2, it is likely that this compound interacts with these enzymes and potentially affects metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZD5597 involves the preparation of imidazole pyrimidine amides. The process includes the optimization of inhibitory potency against multiple cyclin-dependent kinases (1, 2, and 9). The synthetic route typically involves the reaction of 5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine with (S)-4-(3-(methylamino)pyrrolidin-1-yl)methanone under specific conditions to yield the desired compound .
Industrial Production Methods
For industrial production, the compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The process involves the use of appropriate solvents and reagents, followed by purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AZD5597 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Der Imidazol- und Pyrimidinring können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um neue Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von AZD5597 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .
Wissenschaftliche Forschungsanwendungen
AZD5597 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Modellverbindung für die Untersuchung der Hemmung der Zyklinkinase und der Struktur-Wirkungs-Beziehungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und Apoptose in Krebszellen.
Medizin: Als potenzieller Therapeutikum für die Behandlung verschiedener Krebsarten aufgrund seiner starken antiproliferativen Wirkungen untersucht.
Industrie: Bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Wirkstoffforschung eingesetzt
Wirkmechanismus
AZD5597 übt seine Wirkung aus, indem es Zyklinkinase hemmt, die für das Fortschreiten des Zellzyklus entscheidend sind. Die Verbindung bindet an die aktive Stelle dieser Kinasen und verhindert deren Wechselwirkung mit Cyclinproteinen. Diese Hemmung führt zu einem Zellzyklusarrest und Apoptose in Krebszellen. Zu den molekularen Zielstrukturen gehören Zyklinkinase 1, 2 und 9, und die beteiligten Wege stehen im Zusammenhang mit der Zellzyklusregulation und Apoptose .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Flavopiridol: Ein weiterer Zyklinkinase-Inhibitor mit einem breiteren Spektrum an Kinasezielen.
Roscovitin: Ein selektiver Inhibitor von Zyklinkinase 1, 2 und 5.
Palbociclib: Hemmt speziell Zyklinkinase 4 und 6, wird bei der Behandlung von Brustkrebs eingesetzt.
Einzigartigkeit
AZD5597 ist einzigartig aufgrund seiner starken Hemmung mehrerer Zyklinkinase (1, 2 und 9) und seiner Eignung für die intravenöse Verabreichung. Es hat ausgezeichnete physikalisch-chemische Eigenschaften gezeigt und einen großen Spielraum gegen die Hemmung von Cytochrom-P450-Isoformen und dem humanen Ether-a-go-go-related gene (hERG)-Ionenkanal .
Eigenschaften
IUPAC Name |
[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDIJMNXYJJNG-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239012 | |
| Record name | AZD-5597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924641-59-8 | |
| Record name | AZD-5597 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924641598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-5597 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7855W19GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


